Dimethyl 2-phenylfuran-3,4-dicarboxylate
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Overview
Description
Dimethyl 2-phenylfuran-3,4-dicarboxylate is a chemical compound belonging to the class of furan derivatives. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom. This particular compound is notable for its two ester groups and a phenyl group attached to the furan ring, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-phenylfuran-3,4-dicarboxylate can be synthesized through the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates. This process involves a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination . The reaction typically occurs under mild conditions and provides moderate to good yields of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-phenylfuran-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in substituted phenyl derivatives.
Scientific Research Applications
Dimethyl 2-phenylfuran-3,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Serves as a building block for biologically active compounds.
Medicine: Investigated for potential pharmaceutical applications due to its structural similarity to bioactive molecules.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of dimethyl 2-phenylfuran-3,4-dicarboxylate involves its interaction with various molecular targets. The ester groups and phenyl ring allow it to participate in a range of chemical reactions, influencing biological pathways and industrial processes. The compound’s reactivity is primarily due to the electron-rich furan ring and the electron-withdrawing ester groups, which facilitate nucleophilic and electrophilic reactions .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-(4-methylphenyl)furan-3,4-dicarboxylate
- Dimethyl 2-(4-methoxyphenyl)furan-3,4-dicarboxylate
- Dimethyl 2-(4-fluorophenyl)furan-3,4-dicarboxylate
- Dimethyl 2-(4-chlorophenyl)furan-3,4-dicarboxylate
- Dimethyl 2-(4-bromophenyl)furan-3,4-dicarboxylate
Uniqueness
Dimethyl 2-phenylfuran-3,4-dicarboxylate stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. The presence of the phenyl group enhances its stability and makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
37674-31-0 |
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Molecular Formula |
C14H12O5 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
dimethyl 2-phenylfuran-3,4-dicarboxylate |
InChI |
InChI=1S/C14H12O5/c1-17-13(15)10-8-19-12(11(10)14(16)18-2)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
ACVHAAUNMXZWEW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=COC(=C1C(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
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